
3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine
Description
3-(Cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a cyclopentylmethyl substituent at position 3, a methyl group at position 1, and an amino group at position 3. Pyrazole derivatives are widely studied due to their versatility in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(cyclopentylmethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)6-8-4-2-3-5-8/h7-8H,2-6,11H2,1H3 |
InChI Key |
WHDDNACUVBIKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Approach via Condensation of β-Ketonitriles with Hydrazines
- The most versatile and widely adopted route involves the condensation of a suitable β-ketonitrile precursor with hydrazine derivatives.
- For the target compound, a precursor such as 2-cyclopentyl-4-methyl-3-oxobutanenitrile can be synthesized or obtained, which then reacts with hydrazine hydrate to form the pyrazole ring.
Preparation of β-ketonitrile precursor:
- Synthesis of 2-cyclopentyl-4-methyl-3-oxobutanenitrile via Claisen condensation or other suitable methods involving cyclopentylmethyl derivatives.
Condensation with hydrazine hydrate:
- The β-ketonitrile reacts with hydrazine hydrate under reflux conditions, leading to hydrazone formation.
- Cyclization occurs through nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, forming the pyrazole ring.
-
- Methylation at the N-1 position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
- The amino group at position 5 can be introduced or preserved depending on the reaction conditions and protecting groups.
In Situ Cyclization of Cyanoacetone Derivatives
- An alternative involves in situ generation of cyanoacetone derivatives, which then cyclize with hydrazines to form the pyrazole core.
- The process involves hydrolysis of cyanoacetone or its salts, followed by condensation with hydrazines.
-
- Cyanoacetone can be prepared via hydrolysis of cyanoacetate esters or through Claisen-type cleavage of isoxazoles.
-
- The in situ formed cyanoacetone reacts with hydrazine hydrate, promoting ring closure to form the pyrazole.
-
- Post-cyclization methylation and alkylation steps introduce the methyl group at N-1 and the cyclopentylmethyl group at position 5.
Specific Synthetic Route for the Target Compound
Based on the above general methods, a plausible synthetic route for This compound can be summarized as:
Step | Description | Reagents & Conditions | Yield/Remarks |
---|---|---|---|
1 | Synthesis of 2-cyclopentyl-4-methyl-3-oxobutanenitrile | Claisen condensation or alkylation of suitable precursor | Requires careful control to prevent polymerization |
2 | Condensation with hydrazine hydrate | Reflux in ethanol or water | Formation of hydrazone intermediate |
3 | Cyclization to pyrazole | Heating under reflux, possibly with acid catalysis | Formation of 3-(cyclopentylmethyl)-1-methylpyrazole |
4 | N-methylation at N-1 | Methyl iodide or dimethyl sulfate, base | Selective methylation to obtain the N-methyl group |
5 | Introduction of amino group at position 5 | Nitration followed by reduction or direct amino substitution | Final functionalization |
Data Tables
Table 1: Summary of Key Reaction Conditions
Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
---|---|---|---|---|---|
β-Ketonitrile synthesis | Alkyl halide, base | Toluene | Reflux | 70-80% | Requires dry conditions |
Hydrazine condensation | Hydrazine hydrate | Ethanol/water | Reflux | 60-75% | Controlled addition to prevent side reactions |
N-methylation | Methyl iodide | Acetone | Room temperature | 80-90% | Use of base like K₂CO₃ |
Final Remarks
The synthesis strategy outlined above is supported by the established methods for pyrazole derivatives and specific insights from patents and scientific articles. While variations exist depending on the available starting materials and desired purity, the core approach remains centered on hydrazine-mediated cyclization of appropriately substituted β-ketonitriles, followed by functionalization to produce the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles like alkyl halides can replace the hydrogen atom to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or oxides.
Reduction: Formation of reduced derivatives such as alcohols or hydrocarbons.
Substitution: Formation of substituted amines with various alkyl groups.
Scientific Research Applications
3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Solvent-free one-pot methods (–2) are efficient for tert-butyl derivatives but may require optimization for bulkier substituents like cyclopentylmethyl.
- Acid catalysis (e.g., TFA in ) is critical for activating carbonyl groups in aromatic analogs.
Pharmacological Activity
Pyrazole-5-amine derivatives exhibit diverse biological activities, particularly as kinase inhibitors:
Biological Activity
3-(Cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a pyrazole ring substituted with a cyclopentylmethyl group and a methyl group. Its molecular formula is , and it has a molecular weight of 204.27 g/mol. The presence of these substituents contributes to its unique chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It can bind to receptors, potentially affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluating various pyrazole compounds demonstrated that those structurally related to this compound showed selective toxicity against cancer cell lines while sparing healthy cells. For instance, compounds similar in structure were tested against neuroblastoma cells, showing approximately 50% inhibition at concentrations around 100 μM .
Compound | Cell Line | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | SH-SY5Y (neuroblastoma) | TBD | High |
Analog A | L929 (fibroblast) | TBD | Low |
Antimicrobial Activity
The compound also exhibits potential antimicrobial effects. Similar pyrazole derivatives have been shown to possess antifungal and antibacterial activities through mechanisms such as disrupting microbial cell walls or inhibiting key metabolic enzymes.
Case Studies
Case Study 1: Synthesis and Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, this compound was highlighted for its promising anticancer activity against SH-SY5Y cells while demonstrating low toxicity towards normal fibroblasts . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Study 2: Structure-Activity Relationship (SAR)
In a study focusing on the SAR of pyrazole compounds, modifications on the pyrazole ring significantly influenced biological activity. The presence of bulky groups like cyclopentylmethyl was associated with enhanced receptor binding affinity and improved anticancer properties .
Q & A
Q. What are the recommended synthetic routes for 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with β-ketoesters or β-diketones. Key steps include:
- Cyclopentylmethyl group introduction : Alkylation using cyclopentylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Amine functionalization : Reductive amination or nucleophilic substitution to install the 5-amino group .
Optimization of solvent (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., Pd/C for hydrogenation) significantly impacts yield (reported 40–75%) and purity (>90%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Enzyme inhibition assays : Test against kinases (e.g., p38 MAPK) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric methods .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the cyclopentylmethyl alkylation step?
Q. What structure-activity relationship (SAR) insights exist for pyrazole derivatives with cyclopentylmethyl substituents?
- Substituent position : Moving the cyclopentylmethyl group to position 4 reduces kinase inhibition by 50% compared to position 3 .
- Amino group modification : Replacing NH₂ with N-methyl in similar compounds decreases metabolic stability (t₁/₂ < 2 hrs vs. 6 hrs) .
Q. How can crystallographic data resolve contradictions in reported biological activity across studies?
Q. What methodologies are effective for analyzing electrophilic substitution reactions involving this compound?
- Electrophilic aromatic substitution (EAS) : React with HNO₃/H₂SO₄ to nitrate the pyrazole ring. Monitor regioselectivity via LC-MS .
- Thiophene coupling : Suzuki-Miyaura reactions with bromothiophene derivatives require Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (70°C, 12 hrs) .
Q. How can researchers address discrepancies in reported metabolic stability data?
Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?
- Chiral chromatography : Use Chiralpak IA columns with hexane/ethanol (90:10) to separate enantiomers .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization .
Methodological Considerations for Data Interpretation
Q. How should researchers validate computational docking predictions for this compound?
Q. What analytical techniques are critical for detecting degradation products during stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.